molecular formula C17H23N3O4 B5497164 METHYL 4-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE

METHYL 4-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE

Cat. No.: B5497164
M. Wt: 333.4 g/mol
InChI Key: RRYFPUXCRYSFLB-UHFFFAOYSA-N
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Description

Methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidyl}carbonyl)amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoate ester linked to a piperidine ring through a dimethylamino carbonyl group. This structure imparts specific chemical properties that make it useful in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidyl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the piperidine derivative. The key steps include:

    Esterification: The benzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl benzoate.

    Amidation: The piperidine derivative is reacted with dimethylamine and a carbonyl source to form the dimethylamino carbonyl piperidine.

    Coupling: The two intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidyl}carbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The dimethylamino carbonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The piperidine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 4-(diethylamino)benzoate
  • Ethyl 4-(dimethylamino)benzoate

Uniqueness

Methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidyl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-19(2)17(23)20-10-8-12(9-11-20)15(21)18-14-6-4-13(5-7-14)16(22)24-3/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYFPUXCRYSFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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